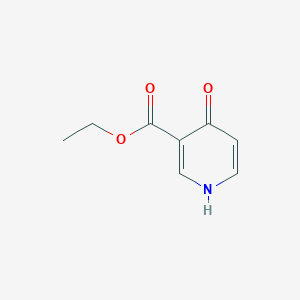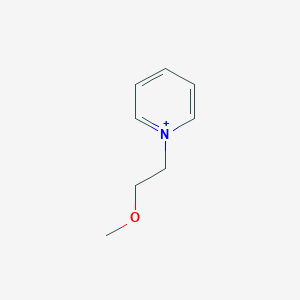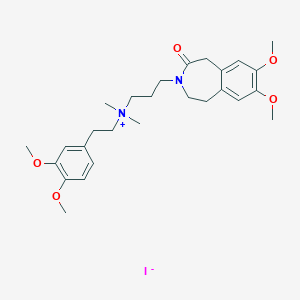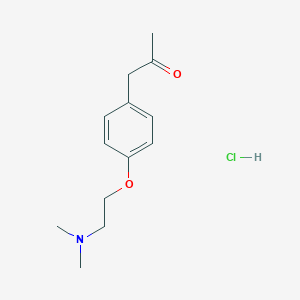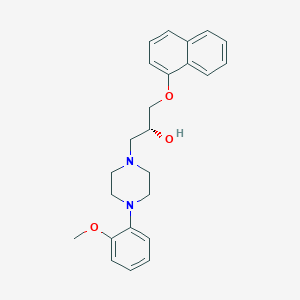
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate, also known as DPAO, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes or receptors in the body. This can lead to various biochemical and physiological effects, such as the inhibition of cell growth and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the modulation of immune response. These effects make 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate a potential candidate for the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate in lab experiments is its high purity and stability. This makes it easier to control the experimental conditions and obtain reliable results. However, one of the limitations of using 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate is its relatively high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are many possible future directions for the research on 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate. Some of these include:
1. Further studies on the mechanism of action of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate to better understand its potential applications in medicine and other fields.
2. Development of new synthesis methods for 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate that are more cost-effective and environmentally friendly.
3. Exploration of the use of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate as a building block for the synthesis of novel materials with unique properties.
4. Investigation of the potential use of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate as a diagnostic tool for the detection of certain diseases.
Conclusion:
In conclusion, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis, make it a valuable compound for further study. Through continued research, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate may prove to be a valuable tool in the fight against cancer and other diseases, as well as a building block for the synthesis of novel materials with unique properties.
Méthodes De Synthèse
The synthesis of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate involves the reaction between 1-(diphenylmethyl)azetidine and 3-fluorophenol in the presence of oxalic acid. The reaction takes place under reflux conditions and yields 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate as a white solid. The purity of the compound can be further improved by recrystallization.
Applications De Recherche Scientifique
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In materials science, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has been used as a reagent for the synthesis of various compounds.
Propriétés
Numéro CAS |
132924-42-6 |
|---|---|
Nom du produit |
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate |
Formule moléculaire |
C24H22FNO5 |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
1-benzhydryl-3-(3-fluorophenoxy)azetidine;oxalic acid |
InChI |
InChI=1S/C22H20FNO.C2H2O4/c23-19-12-7-13-20(14-19)25-21-15-24(16-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18;3-1(4)2(5)6/h1-14,21-22H,15-16H2;(H,3,4)(H,5,6) |
Clé InChI |
QSCLPEYFJVLXSB-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)F.C(=O)(C(=O)O)O |
SMILES canonique |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)F.C(=O)(C(=O)O)O |
Synonymes |
1-(DIPHENYLMETHYL)-3-(3-FLUOROPHENOXY)-AZETIDINE OXALATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





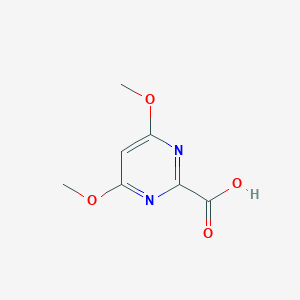


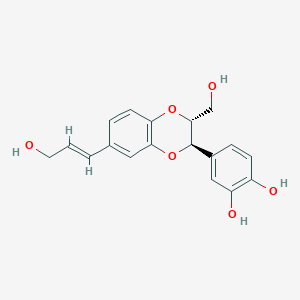

![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)
